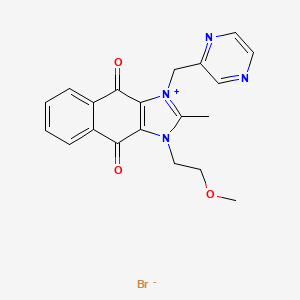

BGP-15

Descripción general

Descripción

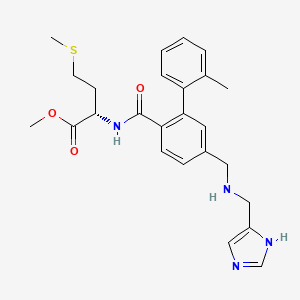

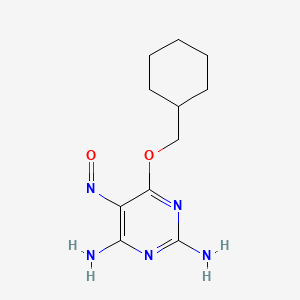

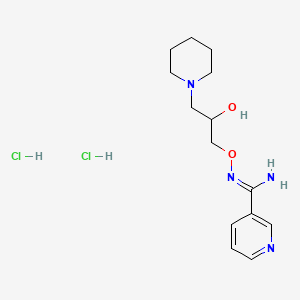

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride is an organic compound belonging to the class of pyridines and derivatives . This compound is characterized by its complex structure, which includes a pyridine ring, a carboximidamide group, and a piperidinyl-propoxy moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

Target of Action

BGP-15, also known as RLN2GTG4YS or N-(2-Hydroxy-3-(piperidin-1-yl)propoxy)nicotinimidamide dihydrochloride, is a hydroxylamine derivative . It primarily targets the PARP enzyme , JNK , and heat shock factor 1 (HSF-1) . These targets play crucial roles in cellular functions such as cell death, insulin sensitivity, and heat shock protein induction .

Mode of Action

This compound interacts with its targets in several ways:

- It blocks the PARP enzyme , which leads to a decrease in cell death .

- It inhibits JNK’s inhibitory effect on the insulin receptor, thus improving insulin sensitivity .

- It inhibits the acetylation of HSF-1 , thereby increasing heat shock protein (HSP) induction .

Biochemical Pathways

This compound affects several biochemical pathways:

- It reduces ROS production , which results in better survival of cells .

- It increases AKT phosphorylation , leading to GSK-3 deactivation . This, in turn, decreases the inhibitory phosphorylation of HSF-1 and increases HSP induction .

- It remodels the organization of cholesterol-rich membrane domains .

Result of Action

The molecular and cellular effects of this compound’s action are diverse:

- It exhibits chemoprotective properties in different cytostatic therapies .

- It has protective effects in conditions such as Duchenne muscular dystrophy, diastolic dysfunction, tachycardia, heart failure, and atrial fibrillation .

- It can alleviate cardiotoxicity .

- It can have advantageous effects in mitochondrial-stress-related diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a study using a lipopolysaccharide (LPS)-induced depression model in mice, this compound was found to alleviate LPS-induced depression-like behavior by promoting mitophagy . This suggests that this compound’s action can be influenced by the presence of stressors like LPS.

Análisis Bioquímico

Biochemical Properties

BGP-15 interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It blocks the PARP enzyme, which decreases cell death, and is able to inhibit mitochondrial ROS production, resulting in better survival of cells . This compound also increases AKT phosphorylation, leading to GSK-3 deactivation, thus the inhibitory phosphorylation of HSF-1 will decrease and HSP induction will increase .

Cellular Effects

This compound has been found to have a profound impact on various types of cells and cellular processes . It preserves mitochondrial integrity, reduces mitochondrial ROS production, and protects against ROS-induced mitochondrial depolarization . This compound also attenuates bacterial lipopolysaccharide (LPS)-induced collapse of mitochondrial membrane potential and ROS production in LPS-sensitive U-251 glioma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been found to protect against hydrogen peroxide-induced cell death by reducing both apoptosis and necrosis . Additionally, it has been shown to reduce ROS production predominantly at the complex I-III system in isolated mitochondria .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to improve cardiac function by reducing the incidence of arrhythmias and improving diastolic function in different animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it has been found to accumulate in the mitochondria .

Subcellular Localization

This compound is predominantly localized in the mitochondria . This localization is crucial for its activity and function, as it plays a significant role in preserving mitochondrial integrity and reducing mitochondrial ROS production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of pyridine-3-carboximidamide with 2-hydroxy-3-(1-piperidinyl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; often in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

3-Pyridinecarboximidamide: A simpler analog without the piperidinyl-propoxy moiety.

Nicotinamidine: Another pyridine derivative with similar structural features.

3-Amidinopyridine: Shares the pyridine and carboximidamide groups but lacks the additional substituents.

Uniqueness

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Propiedades

Número CAS |

66611-37-8 |

|---|---|

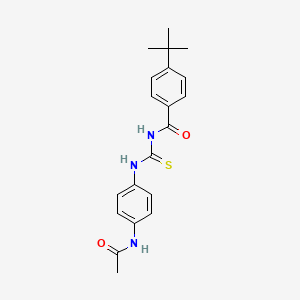

Fórmula molecular |

C14H24Cl2N4O2 |

Peso molecular |

351.3 g/mol |

Nombre IUPAC |

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride |

InChI |

InChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H |

Clave InChI |

ISGGVCWFTPTHIX-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl |

SMILES isomérico |

C1CCN(CC1)CC(CO/N=C(\C2=CN=CC=C2)/N)O.Cl.Cl |

SMILES canónico |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl |

Apariencia |

white solid powder |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BGP 15 BGP-15 O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BGP-15?

A1: While the exact mechanism remains to be fully elucidated, this compound exhibits pleiotropic effects, interacting with multiple cellular targets. It acts as a chaperone co-inducer, particularly of heat shock protein 72 (HSP72) [, , ]. It is also known to inhibit poly(ADP-ribose) polymerase-1 (PARP-1) [, ], modulate mitochondrial function [, , , , ], and influence the organization of cholesterol-rich membrane domains [, , ].

Q2: How does this compound's interaction with HSP72 contribute to its therapeutic potential?

A2: this compound's induction of HSP72 promotes cellular protection against various stresses, including oxidative stress and inflammation. For instance, in skeletal muscle, HSP72 induction by this compound is linked to improved mitochondrial biogenesis and function, enhancing oxidative capacity and potentially mitigating insulin resistance []. In critical illness myopathy models, this compound's chaperone co-inducing properties contribute to improved diaphragm muscle function, potentially by protecting against myosin modifications and improving mitochondrial health [, , , , ].

Q3: What is the significance of this compound's PARP-1 inhibitory activity?

A3: PARP-1 plays a role in DNA repair and cell death pathways. While the precise implications of this compound's PARP-1 inhibition are complex and context-dependent, this activity is believed to contribute to its protective effects in various models, including those of chemotherapy-induced toxicity and diabetic complications [, , ].

Q4: How does this compound influence mitochondrial function, and what are the implications?

A4: this compound demonstrates a protective effect on mitochondria, preserving their integrity and function under various stress conditions. Research suggests that this compound can improve mitochondrial membrane potential, reduce mitochondrial reactive oxygen species (ROS) production, enhance mitochondrial biogenesis, and modulate mitochondrial dynamics [, , , , ]. These effects are believed to be central to its therapeutic potential in various diseases, including heart failure, diabetes, and neurodegenerative disorders.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H23N3O3 · 2HCl, and its molecular weight is 354.29 g/mol (as the dihydrochloride salt).

Q6: Is there information available on the spectroscopic data of this compound?

A6: Specific spectroscopic data (NMR, IR, etc.) for this compound is not extensively detailed within the provided research papers.

Q7: What are the primary therapeutic areas being investigated for this compound?

A7: this compound is being explored for its potential in treating metabolic disorders (insulin resistance, type 2 diabetes) [, ], cardiovascular diseases (heart failure, arrhythmias, diabetic cardiomyopathy) [, , ], muscular dystrophies [], and neurodegenerative diseases (familial dysautonomia) [].

Q8: What evidence suggests this compound's potential in treating metabolic disorders?

A8: Preclinical studies in insulin-resistant animal models, like the Goto-Kakizaki rat, have shown that this compound can improve insulin sensitivity, comparable to conventional insulin sensitizers [, ]. A proof-of-concept clinical trial in insulin-resistant, non-diabetic patients demonstrated that this compound significantly improved insulin sensitivity without significant adverse effects [].

Q9: How does this compound impact cardiovascular health in preclinical models?

A9: In various animal models of cardiovascular disease, this compound has demonstrated protective effects, including the prevention of isoproterenol-induced arrhythmias, improvement of diastolic function, and reduction of heart failure progression [, , ]. These effects are attributed, at least in part, to its influence on mitochondrial function, chaperone induction, and modulation of cellular stress pathways.

Q10: Has this compound shown promise in addressing muscular dystrophies?

A10: Studies in mdx and dko mice, models of Duchenne muscular dystrophy, have revealed that this compound can improve aspects of the dystrophic pathology, although its efficacy appears to differ between heart and skeletal muscle [].

Q11: What are the findings related to this compound's potential in neurodegenerative diseases?

A11: Research in a mouse model of familial dysautonomia, a genetic disorder affecting the peripheral nervous system, has shown that this compound can prevent the death of neurons, potentially by improving mitochondrial function and reducing cellular stress [, ].

Q12: Has the structure-activity relationship of this compound been extensively studied?

A12: While the provided research doesn't delve into detailed SAR studies, this compound's structure, particularly its nicotinic amidoxime moiety, is suggested to be important for its pharmacological activities [, ].

Q13: Are there ongoing efforts to optimize the formulation and delivery of this compound?

A13: Researchers have investigated transdermal patch formulations of this compound, exploring various polymers and penetration enhancers to potentially improve its delivery and bioavailability [, ]. Additionally, studies have explored the efficacy of this compound eyedrops for potential treatment of retinal ischemia-reperfusion injury [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.